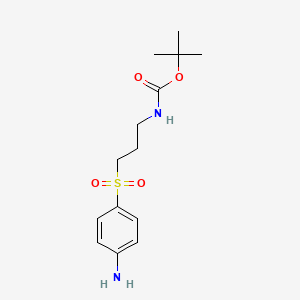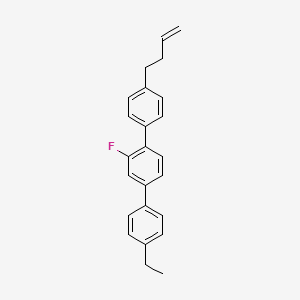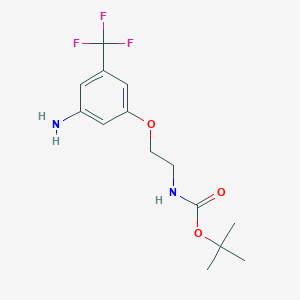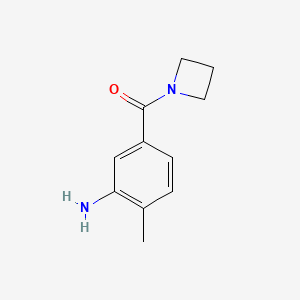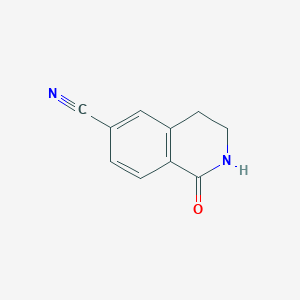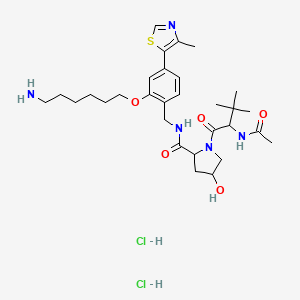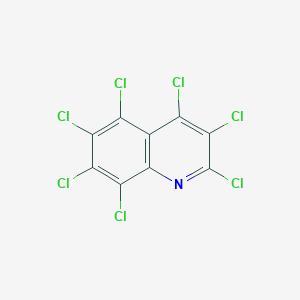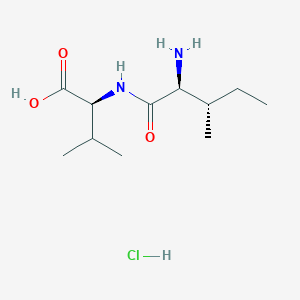
H-Ile-Val-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Val-OH.HCl typically involves the coupling of isoleucine and valine using standard peptide synthesis techniques. One common method is the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ile-Val-OH.HCl can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups in the dipeptide.
Substitution: The dipeptide can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
H-Ile-Val-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of H-Ile-Val-OH.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Val-OH: A similar dipeptide consisting of valine.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunoactive properties
Uniqueness
H-Ile-Val-OH.HCl is unique due to its specific combination of isoleucine and valine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C11H23ClN2O3 |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t7-,8-,9-;/m0./s1 |
Clé InChI |
VQFCSGIEPNGLNR-YWUTZLAHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




